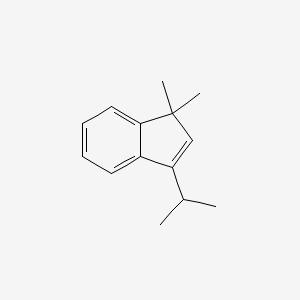
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C18H40OSi2. It is a derivative of disiloxane, characterized by the presence of two heptyl groups and four methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and versatility in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of alkenes or alkynes with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically involves the addition of Si-H bonds to unsaturated carbon-carbon bonds, resulting in the formation of the desired disiloxane derivative.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrosilylation reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Typically performed with Karstedt’s catalyst at moderate temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrosilylation: Formation of various organosilicon compounds.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Wissenschaftliche Forschungsanwendungen
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of Si-H bonds to unsaturated carbon-carbon bonds. The presence of heptyl and methyl groups enhances its reactivity and stability, making it an effective reagent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Used as a starting material for the synthesis of substitution products with tetrachlorides of silicon and tin.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Employed in the preparation of silicon-modified polyamides.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
18544-27-9 |
|---|---|
Molekularformel |
C18H42OSi2 |
Molekulargewicht |
330.7 g/mol |
IUPAC-Name |
heptyl-[heptyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H42OSi2/c1-7-9-11-13-15-17-20(3,4)19-21(5,6)18-16-14-12-10-8-2/h7-18H2,1-6H3 |
InChI-Schlüssel |
SLOIAUPBXLDNNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


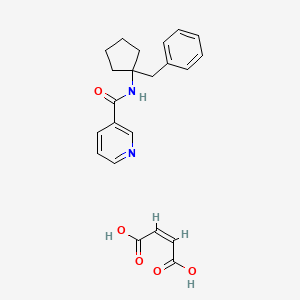
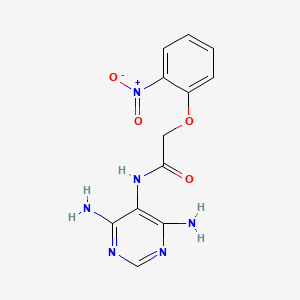
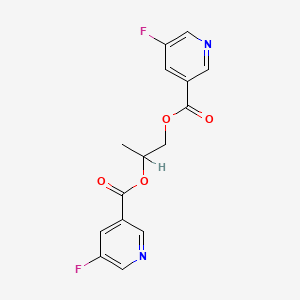
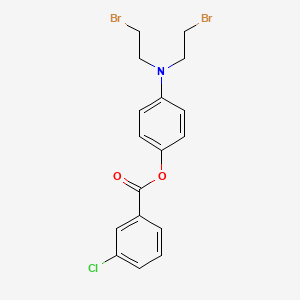
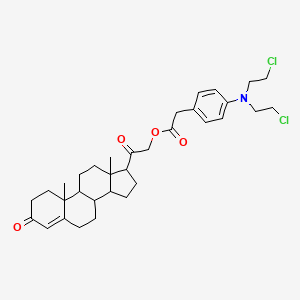
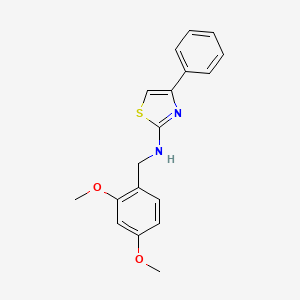
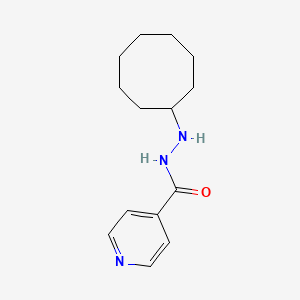

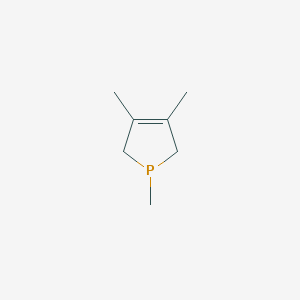
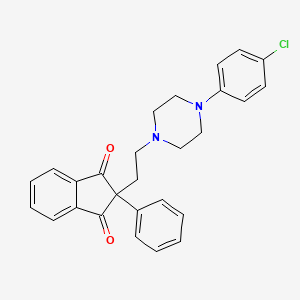
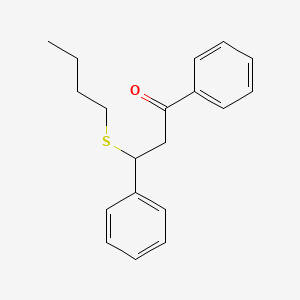
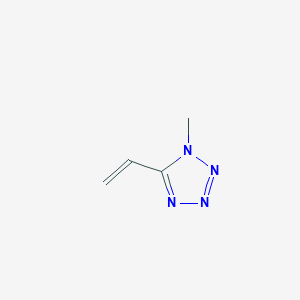
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)
